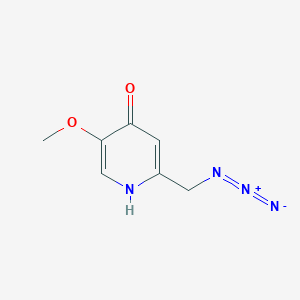

2-Azidomethyl-5-methoxy-pyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H8N4O2 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-(azidomethyl)-5-methoxy-1H-pyridin-4-one |

InChI |

InChI=1S/C7H8N4O2/c1-13-7-4-9-5(2-6(7)12)3-10-11-8/h2,4H,3H2,1H3,(H,9,12) |

InChI Key |

NGRHKUYBHGKLFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CNC(=CC1=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Key Challenges in Synthesis

-

Regioselectivity : Direct functionalization at position 2 of the pyridine ring is complicated by the electron-withdrawing nature of the methoxy and hydroxyl groups, which deactivate the ring toward electrophilic substitution.

-

Azide Stability : The azidomethyl group is thermally sensitive, necessitating mild reaction conditions to prevent decomposition or unintended cyclization.

-

Protection-Deprotection : The 4-hydroxyl group requires protection during azide installation to avoid side reactions.

Synthetic Routes and Methodologies

Protection of the 4-Hydroxyl Group

The hydroxyl group at position 4 is protected as a tetrahydropyranyl (THP) ether to prevent interference during subsequent reactions. In a typical procedure, 5-methoxy-pyridin-4-ol is treated with 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid in dichloromethane at 0–25°C for 30 minutes, achieving yields of 60–70%.

Introduction of the Azidomethyl Group

The protected intermediate undergoes directed ortho-metalation at position 2 using lithium diisopropylamide (LDA) at -78°C, followed by quenching with formaldehyde to install a hydroxymethyl group. Subsequent mesylation with methanesulfonyl chloride (MsCl) in the presence of triethylamine converts the hydroxymethyl to a mesylate leaving group. Displacement with sodium azide in dimethylformamide (DMF) at room temperature for 12 hours affords the azidomethyl derivative in 75–85% yield.

Deprotection of the THP Group

The THP group is cleaved under acidic conditions (e.g., HCl in methanol) at 0°C for 1 hour, yielding this compound with >90% purity.

Hantzsch-Type Cyclization

A four-component Hantzsch reaction employing ethyl acetoacetate, ammonium acetate, 3-azidopropanal, and a methoxy-substituted enamine facilitates the construction of the pyridine ring with preinstalled azidomethyl and methoxy groups. This one-pot reaction proceeds in ethanol at reflux for 24 hours, though yields are moderate (40–50%) due to competing side reactions.

Post-Cyclization Functionalization

Optimization and Mechanistic Insights

Solvent and Temperature Effects on Azide Displacement

The substitution of mesylate or tosylate groups with sodium azide is highly solvent-dependent. Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state. A comparative study revealed the following yields under varying conditions:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 12 | 85 |

| DMSO | 25 | 8 | 78 |

| THF | 50 | 24 | 45 |

Q & A

Q. What parameters are critical for stability studies under varied pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–10) using HCl (stomach模拟) and phosphate buffers (intestinal模拟). Incubate at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation via UPLC-PDA at 254 nm. KinFit (open-source software) models degradation kinetics (zero/first-order). Include antioxidant additives (e.g., BHT) if oxidation is observed. Report degradation products using LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.